molecular formula C7H11N3 B1285596 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 877041-43-5

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No.: B1285596
CAS No.: 877041-43-5
M. Wt: 137.18 g/mol
InChI Key: GEWGAHBJEYYFKI-UHFFFAOYSA-N
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Description

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine: is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine hydrate, followed by methylation. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C for ethanol)

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazole: A simpler pyrazole derivative with similar chemical properties but lacking the fused cyclopentane ring.

    Cyclopentapyrazole: A compound with a similar fused ring structure but different substituents.

    Pyrazolopyridine: Another heterocyclic compound with a pyrazole ring fused to a pyridine ring.

Uniqueness

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. The presence of the cyclopentane ring fused to the pyrazole ring enhances its stability and potential for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWGAHBJEYYFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585368
Record name 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885529-68-0, 877041-43-5
Record name 2,4,5,6-Tetrahydro-2-methyl-3-cyclopentapyrazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885529-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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